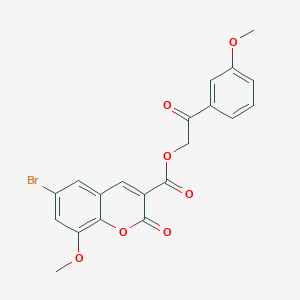

![molecular formula C12H16ClN B2496334 (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413848-39-0](/img/structure/B2496334.png)

(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

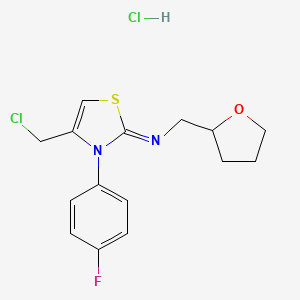

“(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride” is a chemical compound of significant interest due to its unique structural characteristics. This compound exemplifies the broader category of azabicyclo compounds, which are known for their rigid frameworks and potential utility in various chemical and medicinal applications, excluding the context of drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of azabicyclo compounds, including those with structures similar to "(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride,” has been reported through various methodologies. Techniques involve conjugate addition reactions, Eschenmoser coupling, and intramolecular cyclization to form the aziridine ring, showcasing the complexity and diversity in synthetic approaches to obtain these compounds with high specificity and yield (Hodgkinson et al., 1998).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that imposes conformational constraints on the molecule. This structural rigidity is crucial for the compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are often employed to elucidate these complex structures, providing insights into the spatial arrangement of atoms and the stereochemistry of the molecule (Fraser & Swingle, 1970).

Scientific Research Applications

Pharmacological Properties

Aromatase Inhibitor Activity : Some derivatives of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride, have been found to be effective as aromatase inhibitors. These compounds are potential treatments for hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).

Synthesis and Aromatase Inhibitory Activity : The synthesis of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones and their testing for human placental aromatase inhibition shows potential for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).

Analgesic Agents

- Nonnarcotic Analgesic Agents : A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, closely related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, demonstrated significant analgesic potency, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Activities : Schiff base derivatives of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, have shown significant antibacterial and antifungal activities, indicating their potential in combating various microbial infections (Al-Masoudi et al., 2015).

Drug Synthesis and Chemistry

Synthesis of Derivatives : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives, which are structurally related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, has been reported, allowing access to a variety of substituted fused azetidines (Napolitano et al., 2009).

Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized, showcasing the application in the synthesis of complex amino acid derivatives (Waldmann & Braun, 1991).

properties

IUPAC Name |

(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKODSMSAOMGRBD-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1(C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)